5,7-Difluoro-1H-indole-2-carboxylic acid
Overview
Description
5,7-Difluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
Target of Action
The compound 5,7-Difluoro-1H-indole-2-carboxylic acid is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where fluorine atoms are introduced into the indole ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps like halogenation, cyclization, and carboxylation under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5,7-Difluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Comparison with Similar Compounds
- 5-Fluoro-1H-indole-2-carboxylic acid
- 7-Fluoro-1H-indole-2-carboxylic acid
- 5,6-Difluoro-1H-indole-2-carboxylic acid
Comparison: 5,7-Difluoro-1H-indole-2-carboxylic acid is unique due to the presence of two fluorine atoms at the 5 and 7 positions of the indole ring. This specific substitution pattern can significantly influence the compound’s electronic properties, metabolic stability, and biological activity compared to its mono-fluorinated or differently substituted counterparts .
Properties
IUPAC Name |
5,7-difluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUEYDXSLBMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588529 | |
Record name | 5,7-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186432-20-2 | |
Record name | 5,7-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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